molecular formula C12H12N2O2 B1411069 N-Hydroxy-2-methyl-5-phenyl-furan-3-carboxamidine CAS No. 1993657-08-1

N-Hydroxy-2-methyl-5-phenyl-furan-3-carboxamidine

Cat. No. B1411069
CAS RN: 1993657-08-1
M. Wt: 216.24 g/mol
InChI Key: KRDREXOMUJNQNK-UHFFFAOYSA-N
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Description

Synthesis Analysis

HMPFC can be synthesized under mild synthetic conditions supported by microwave radiation . The reactions are carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates are optimized . After crystallization or flash chromatography, the final compounds are isolated with good or very good yields .

Scientific Research Applications

Antiviral Activity

“N-Hydroxy-2-methyl-5-phenyl-furan-3-carboxamidine” may exhibit potential antiviral properties. Indole derivatives, which share a similar heterocyclic structure, have been reported to inhibit influenza A and Coxsackie B4 virus . Given the structural similarity, it’s plausible that this compound could be synthesized and tested for antiviral efficacy against a range of RNA and DNA viruses.

Anti-inflammatory Properties

Compounds with an indole nucleus, which is structurally related to our compound of interest, have shown significant anti-inflammatory activities . This suggests that “N-Hydroxy-2-methyl-5-phenyl-furan-3-carboxamidine” could be explored for its potential to reduce inflammation in various medical conditions.

Anticancer Potential

The indole scaffold is present in many synthetic drug molecules with anticancer activities . By analogy, “N-Hydroxy-2-methyl-5-phenyl-furan-3-carboxamidine” could be investigated for its ability to bind with high affinity to cancer cell receptors and inhibit tumor growth.

Antimicrobial Effects

Indole derivatives are known for their antimicrobial properties, which include actions against bacteria and fungi . Research into “N-Hydroxy-2-methyl-5-phenyl-furan-3-carboxamidine” could uncover new antimicrobial agents that are effective against resistant strains.

Enzyme Inhibition

Furan derivatives have been utilized to inhibit various enzymes, which is crucial in the treatment of diseases like osteoarthritis . The furan moiety in “N-Hydroxy-2-methyl-5-phenyl-furan-3-carboxamidine” might serve as a key functional group in the development of new enzyme inhibitors.

Pharmacokinetic Enhancer

The presence of a furan ring can improve the pharmacokinetic characteristics of lead molecules, optimizing solubility and bioavailability . “N-Hydroxy-2-methyl-5-phenyl-furan-3-carboxamidine” could be incorporated into drug designs to enhance the pharmacokinetic profile of therapeutic agents.

Mechanism of Action

properties

IUPAC Name

N'-hydroxy-2-methyl-5-phenylfuran-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-8-10(12(13)14-15)7-11(16-8)9-5-3-2-4-6-9/h2-7,15H,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRDREXOMUJNQNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=CC=CC=C2)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(O1)C2=CC=CC=C2)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Hydroxy-2-methyl-5-phenyl-furan-3-carboxamidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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